molecular formula C27H25N3O4 B2959979 Ethyl 2-((2-phenyl-6-(3-(m-tolyl)ureido)quinolin-4-yl)oxy)acetate CAS No. 1115949-07-9

Ethyl 2-((2-phenyl-6-(3-(m-tolyl)ureido)quinolin-4-yl)oxy)acetate

Cat. No.: B2959979
CAS No.: 1115949-07-9
M. Wt: 455.514
InChI Key: SAPKTZVWQJTSNS-UHFFFAOYSA-N
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Description

Ethyl 2-((2-phenyl-6-(3-(m-tolyl)ureido)quinolin-4-yl)oxy)acetate is a quinoline-based small molecule featuring a ureido-linked m-tolyl group at position 6, a phenyl substituent at position 2, and an ethyl acetate moiety at position 4 via an ether linkage. The m-tolyl ureido group and quinoline core are critical for target engagement, particularly in kinase inhibition (e.g., EGFR), as seen in related compounds .

Properties

IUPAC Name

ethyl 2-[6-[(3-methylphenyl)carbamoylamino]-2-phenylquinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4/c1-3-33-26(31)17-34-25-16-24(19-9-5-4-6-10-19)30-23-13-12-21(15-22(23)25)29-27(32)28-20-11-7-8-18(2)14-20/h4-16H,3,17H2,1-2H3,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPKTZVWQJTSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=CC=CC(=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((2-phenyl-6-(3-(m-tolyl)ureido)quinolin-4-yl)oxy)acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Molecular Formula: C20H19N3O3
Molecular Weight: 353.38 g/mol
Structural Features: The compound features a quinoline core substituted with a phenyl group and a ureido moiety, which is significant for its biological interactions.

The biological activity of this compound primarily revolves around its interaction with various molecular targets. Research indicates that derivatives of quinoline compounds can inhibit key enzymes and receptors involved in cancer progression, particularly the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This inhibition is crucial for anti-cancer therapies as it affects angiogenesis—the formation of new blood vessels that tumors require for growth.

Antiproliferative Effects

Studies have demonstrated that quinoline derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a recent study reported that compounds similar to this compound showed IC50 values in the nanomolar range against VEGFR-2, indicating potent inhibitory effects on cancer cell proliferation .

CompoundIC50 (nM)Target
This compoundTBDVEGFR-2
Reference Drug (Sorafenib)36VEGFR-2

Apoptotic Induction

In addition to inhibiting cell proliferation, these compounds have been shown to induce apoptosis in cancer cells. The mechanism involves the activation of pro-apoptotic pathways and the inhibition of anti-apoptotic proteins. This dual action makes them promising candidates for further development as chemotherapeutic agents.

Case Studies

  • Study on Quinoline Derivatives:
    A study synthesized a series of quinoline derivatives and evaluated their biological activities. The results indicated that modifications at the 6-position of the quinolone ring significantly affected their potency against VEGFR-2. The introduction of specific substituents enhanced binding affinity, which was confirmed through molecular docking studies .
  • In Vivo Studies:
    In vivo studies have shown that similar quinoline-based compounds can effectively reduce tumor size in animal models by inhibiting angiogenesis and promoting apoptosis in tumor cells. These findings support the potential translational application of this compound in cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally similar derivatives, focusing on substituent effects, physicochemical properties, and biological activity. Key analogs are summarized below:

Table 1: Comparative Analysis of Ethyl 2-((2-phenyl-6-(3-(m-tolyl)ureido)quinolin-4-yl)oxy)acetate and Analogs

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Substituents (R Groups) logP Biological Activity (IC₅₀ or Yield) Source
Target Compound ~C₃₁H₂₈N₄O₄ ~530–550 2-phenyl, 6-(m-tolyl ureido) ~5.6* Not reported N/A
Ethyl {[6-(benzylcarb)...} (L487-0419) C₂₈H₂₇N₃O₄ 469.54 6-(benzylcarbamido), 2-(4-MePh) 5.658 Not reported
Compound 10e () C₂₄H₂₃F₃N₄O₃S 548.2 3-(CF₃)phenyl ureido N/A Yield: 92.0%
Compound 8b () C₂₄H₂₃FN₆O₂ ~446.5 3-fluoro, m-tolyl ureido N/A IC₅₀ = 14.8 nM (EGFR)
Ethyl 2-[4-(6-Me-4-PhQ)... () C₂₅H₂₃NO₃ 397.5 6-methyl, 4-phenylquinoline 6.1 Not reported

*Estimated from analogs (e.g., ).

Structural and Physicochemical Differences

  • Core Modifications: The target compound’s quinoline core is shared with Ethyl 2-[4-(6-Me-4-PhQ)... (), but the latter lacks the ureido group, resulting in reduced hydrogen-bonding capacity (PSA = 48.4 vs. ~69.7 in ureido-containing analogs) . Substitution at position 6 distinguishes activity: m-tolyl ureido (target) vs. benzylcarbamido (L487-0419, ) or thiourea (compounds 6a/7b, ). Ureido groups enhance hydrogen-bond donor capacity (critical for EGFR binding) compared to carbamido or thiourea .
  • logP and Solubility :

    • The target’s logP (~5.6) is lower than Ethyl 2-[4-(6-Me-4-PhQ)... (logP = 6.1, ), likely due to the polar ureido group improving aqueous solubility. However, it remains highly lipophilic, suggesting moderate membrane permeability .

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